IPA-3

Descripción general

Descripción

Métodos De Preparación

IPA-3 se puede sintetizar a través de una serie de reacciones químicas que involucran derivados del naftaleno. La ruta sintética generalmente implica los siguientes pasos:

Formación de Derivados de Naftol: Los materiales de partida, 2-naftol, se someten a una reacción con azufre para formar 2,2'-dihidroxi-1,1'-dinaphtyl disulfuro.

Los métodos de producción industrial para this compound no están ampliamente documentados, pero el uso de HPLC preparativa es una técnica común para aislar y purificar estos compuestos .

Análisis De Reacciones Químicas

IPA-3 se somete a diversas reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: La reducción de this compound puede conducir a la formación de tioles.

Sustitución: this compound puede participar en reacciones de sustitución donde el enlace disulfuro se escinde y se reemplaza con otros grupos funcionales.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación y agentes reductores como el ditiotreitol para la reducción. Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

IPA-3 ejerce sus efectos al unirse al dominio autoregulador de la quinasa 1 activada por p21 (Pak1). Esta unión inhibe la actividad quinasa de Pak1, evitando su autofosforilación y activación posterior. La inhibición de Pak1 conduce a efectos posteriores en varios procesos celulares, incluyendo la proliferación, adhesión y migración celular .

En aplicaciones antimicrobianas, this compound inhibe la producción de monofosfato cíclico de diadenilato (c-di-AMP) por la ciclasa diadenilato en bacterias Gram-positivas, lo que lleva a la inhibición del crecimiento bacteriano .

Comparación Con Compuestos Similares

IPA-3 es único entre los inhibidores de Pak1 debido a su mecanismo de acción no competitivo con ATP. A diferencia de otros inhibidores que se dirigen al sitio de unión al ATP, this compound se une al dominio autoregulador de Pak1, proporcionando un mayor grado de selectividad .

Compuestos similares incluyen:

IPA-1: Otro inhibidor de Pak1, pero con un mecanismo de acción diferente.

IPA-2: Similar a this compound pero menos selectivo en su inhibición de Pak1.

IPA-4: Un inhibidor más potente de Pak1 pero con mayor toxicidad.

This compound destaca por su equilibrio de potencia y selectividad, convirtiéndolo en una herramienta valiosa tanto en la investigación como en potenciales aplicaciones terapéuticas .

Actividad Biológica

IPA-3, known as an allosteric inhibitor of p21-activated kinase 1 (PAK1), has garnered significant attention in the field of cancer research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant case studies.

This compound primarily inhibits PAK1, a serine/threonine kinase involved in multiple cellular processes including cell migration, proliferation, and survival. By targeting PAK1, this compound disrupts downstream signaling pathways that are crucial for cancer cell growth and metastasis.

Key Mechanisms:

- Inhibition of PAK1 Activity: this compound reduces the phosphorylation of PAK1 and its downstream substrates, such as c-Jun N-terminal kinase (JNK), leading to decreased cell viability and proliferation in cancer cells .

- Induction of Apoptosis: Studies have shown that this compound treatment leads to increased apoptosis in cancer cells, evidenced by elevated levels of annexin V staining and cleavage of poly(ADP-ribose) polymerase (PARP) at higher concentrations .

In Vitro Studies

Numerous in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

In Vivo Studies

In vivo experiments using mouse xenograft models have further supported the anti-tumor effects of this compound. A notable study demonstrated that this compound significantly suppressed tumor growth in nude mice implanted with human hepatocellular carcinoma (HCC) cells. The treatment led to:

- Reduced Tumor Volume: Mice treated with this compound showed a marked decrease in tumor size compared to control groups.

- Altered Tumor Microenvironment: Histological analyses revealed changes in tumor architecture and reduced angiogenesis .

Case Studies

Case studies have provided insights into the clinical implications of this compound. For instance:

- Hepatocellular Carcinoma (HCC): A case study highlighted the potential use of this compound as a therapeutic agent in HCC treatment, demonstrating its ability to inhibit cell proliferation and induce apoptosis in patient-derived HCC cells.

- Leukemia: Another case study reported the effectiveness of this compound in reducing the viability of primary leukemic cells, suggesting its applicability in hematological malignancies .

Propiedades

IUPAC Name |

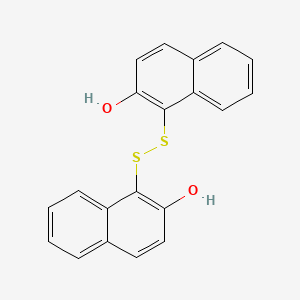

1-[(2-hydroxynaphthalen-1-yl)disulfanyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2S2/c21-17-11-9-13-5-1-3-7-15(13)19(17)23-24-20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAXLXKIAKIUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2SSC3=C(C=CC4=CC=CC=C43)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195311 | |

| Record name | Bis(2-hydroxy-1-naphthyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42521-82-4 | |

| Record name | 1,1′-Dithiobis[2-naphthalenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42521-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | IPA-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042521824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-hydroxy-1-naphthyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IPA-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPA-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XFG6MQ9G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is IPA-3, and what is its primary molecular target?

A1: this compound (Bis(2-hydroxy-1-naphthyl) disulfide) is a small molecule inhibitor that specifically targets the group I p21-activated kinases (PAKs), particularly PAK1. [, , , ]

Q2: How does this compound interact with PAK1 to exert its inhibitory effect?

A2: this compound binds covalently to the autoregulatory domain of PAK1, mimicking its natural regulatory mechanism. This binding prevents the interaction between PAK1 and its upstream activator, Cell division control protein 42 homolog (Cdc42), thereby inhibiting PAK1 activation. [, ]

Q3: Is this compound effective against pre-activated PAK1?

A3: Interestingly, this compound demonstrates remarkable conformational specificity. It does not significantly bind to or inhibit pre-activated PAK1, highlighting its selectivity for the inactive conformation. []

Q4: What are the downstream consequences of PAK1 inhibition by this compound?

A4: this compound-mediated PAK1 inhibition disrupts various downstream signaling pathways crucial for cancer progression, including:

- Suppression of Nuclear factor kappa B (NF-κB) activation: This leads to reduced expression of genes involved in cell proliferation, survival, and inflammation. []

- Inhibition of Mitogen-activated protein kinases (MAPK) pathway: This affects cell growth, proliferation, and survival. []

- Disruption of the WNT/β-catenin signaling pathway: This pathway plays a crucial role in cell proliferation, differentiation, and survival. [, ]

- Induction of apoptosis and cell cycle arrest: this compound promotes programmed cell death and halts cell cycle progression in cancer cells. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H14O2S2, and its molecular weight is 350.46 g/mol.

Q6: Is there spectroscopic data available for this compound?

A6: While the provided research papers do not delve into detailed spectroscopic characterization, information regarding its structure can be found in its chemical name, Bis(2-hydroxy-1-naphthyl) disulfide, and molecular formula.

Q7: What types of cancer cells have shown sensitivity to this compound in vitro?

A7: this compound has demonstrated efficacy against various cancer cell lines, including:

- Prostate cancer: PC3 and DU145 cells. []

- Triple-negative breast cancer (TNBC): MDA-MB-231, MDA-MB-468, MDA-MB-435. []

- Hepatocellular carcinoma (HCC): H2M cells. [, ]

- Cutaneous T-cell Lymphoma (CTCL): MyLa, HH, and Hut-78 cell lines. []

- Colon Cancer: SW620, Colo 205, HT-29, HCT 116, and SW480 cell lines. []

Q8: Has this compound shown efficacy in in vivo models of cancer?

A8: Yes, studies have reported that this compound effectively inhibits tumor growth in vivo:

- Prostate cancer: this compound significantly limited tumor growth in prostate xenograft models. [, ]

- HCC: this compound treatment significantly reduced tumor growth rate and volume in a nude mouse xenograft model. []

Q9: Are there any clinical trials investigating the efficacy of this compound in humans?

A9: The provided research papers do not mention ongoing clinical trials for this compound. Further research is necessary to evaluate its safety and efficacy in humans.

Q10: What are the limitations of this compound as a potential therapeutic agent?

A10: Despite its promising preclinical results, some limitations of this compound include:

- Metabolic instability: Previous studies have highlighted the metabolic instability of free this compound, potentially limiting its bioavailability. []

Q11: What strategies are being explored to overcome the limitations of this compound?

A11:

- Liposomal encapsulation: To address its metabolic instability, researchers have successfully encapsulated this compound in sterically stabilized liposomes (SSL-IPA-3). This formulation demonstrated improved stability and efficacy in preclinical models. []

- Combination therapies: Studies are exploring the synergistic potential of this compound with other anticancer agents, such as tyrosine kinase inhibitors and conventional chemotherapy drugs. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.